molecular formula C15H17N5S B13367252 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367252
M. Wt: 299.4 g/mol
InChI Key: CLDRWCGQKNQKQE-UHFFFAOYSA-N
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Description

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core substituted at positions 3 and 6 with a 1-methylpiperidinyl group and a phenyl ring, respectively. The 1-methylpiperidinyl moiety enhances lipophilicity, which may improve membrane permeability, while the phenyl group contributes to aromatic interactions in biological targets .

Properties

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N5S/c1-19-9-5-8-12(10-19)13-16-17-15-20(13)18-14(21-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

CLDRWCGQKNQKQE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position 3/6) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound 1-Methyl-3-piperidinyl / Phenyl ~326* Not reported Hypothesized antimicrobial
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrolyl) [20a] 3,4-Dimethoxyphenyl / Pyrrolyl ~382 184 Not specified
3-(Adamantyl)-6-(2-chloro-6-fluorophenyl) [5d] Adamantyl / Halogenated aryl ~437 162–229† COX-1/2 inhibition
3-(2-Fluorophenyl)-6-phenyl [3c] Halogenated aryl / Phenyl ~315 Not reported Anti-inflammatory (carrageenan model)
6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl] Chlorophenoxy groups ~416 Not reported Anti-tubercular (MIC = 0.25 µg/mL)

*Estimated based on molecular formula; †Melting points vary with substituents (e.g., adamantyl derivatives: 162–229°C ).

Key Observations :

  • The 1-methylpiperidinyl group in the target compound balances lipophilicity and steric effects .
  • Electron-Withdrawing Groups : Halogenated aryl groups (e.g., 2-fluorophenyl in ) improve anti-inflammatory activity, likely by modulating electron density in the triazolo-thiadiazole core.

Antimicrobial Activity:

  • Anti-Tubercular Potency: Compounds with 2,4-dichlorophenoxy substituents () showed MIC values as low as 0.25 µg/mL, rivaling standard drugs like rifampicin .
  • Broad-Spectrum Antibacterial: Pyrrolyl and pyridinyl substituents () demonstrated moderate activity against Gram-positive bacteria (e.g., S.

Anti-Inflammatory and Anticancer Activity:

  • Carrageenan Model : Fluorophenyl-substituted derivatives (e.g., 3c in ) reduced paw edema by 40–50% at 50 mg/kg .
  • Antiproliferative Effects : Adamantyl derivatives () inhibited cancer cell proliferation via COX-2 suppression, with IC₅₀ values <10 µM .

Biological Activity

The compound 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological profiles and potential therapeutic applications.

Chemical Structure

The compound's structure features a triazole and thiadiazole moiety, which are known for conferring various biological properties. The presence of the piperidine ring enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole and triazole exhibit significant anticancer properties. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, derivatives containing the thiadiazole moiety have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective Minimum Inhibitory Concentrations (MICs) for various bacterial strains:

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus16Bactericidal
Escherichia coli31.25Bacteriostatic
Candida albicans62.5Moderate antifungal

These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlated with elevated levels of activated caspases .

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested against clinical isolates of Staphylococcus aureus. The lead compound exhibited an MIC value lower than that of standard antibiotics like penicillin, indicating its potential as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Formation : Cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .

Q. Substituent Introduction :

  • Piperidinyl Group : Alkylation using 1-methyl-3-piperidinyl derivatives (e.g., via nucleophilic substitution) .

  • Phenyl Group : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl group attachment .
    Critical Parameters :

  • Use of NaH in toluene for cyclization (yield: ~65%) .

  • Catalytic systems (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

    • Data Table :
StepReaction TypeReagents/ConditionsYield (%)Purity (HPLC)
1CyclizationNaH, Toluene, 80°C6592
2AlkylationK₂CO₃, DMF, 100°C7895

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • 1H/13C NMR : Identify protons on the piperidinyl (δ 2.5–3.5 ppm) and phenyl groups (δ 7.0–7.5 ppm) .
  • IR Spectroscopy : Confirm thiadiazole ring vibrations (C–S stretching at 670–690 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 355.5 for [M+H]⁺) .
  • X-ray Crystallography : Resolve π-π stacking interactions between triazole and phenyl groups .

Q. What in vitro biological screening assays are suitable for initial activity profiling?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HepG2 or MCF-7 cells) .
  • Anti-inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg) .
    Key Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, indomethacin for inflammation) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl, methoxy, halogens) influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) Insights :
  • Piperidinyl Methyl Group : Enhances blood-brain barrier penetration due to lipophilicity (logP: 2.8) .

  • Phenyl Substituents :

  • Electron-withdrawing groups (e.g., Cl, F) improve antimicrobial potency (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

  • Methoxy groups increase anti-inflammatory activity (30–40% edema reduction at 25 mg/kg) .
    Experimental Design :

  • Synthesize derivatives with systematic substituent variations.

  • Compare IC₅₀/MIC values using ANOVA for statistical significance .

    • Data Table :
DerivativeR Group (Position 6)MIC (µg/mL)IC₅₀ (µM, HepG2)
Cl4-Cl812.5
OMe4-OMe3225.0
HPhenyl6450.0

Q. What computational strategies are effective for predicting target binding modes?

  • Methodological Answer : Molecular Docking Workflow :

Target Selection : Prioritize enzymes linked to triazolothiadiazole activity (e.g., COX-2, 14α-demethylase) .

Protein Preparation : Retrieve PDB structures (e.g., 3LD6 for 14α-demethylase) and optimize hydrogen bonding .

Docking Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å) .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values (Pearson correlation >0.85 indicates reliability) .

Q. How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed?

  • Methodological Answer : Strategies :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility (aqueous solubility: <5 µg/mL → 50 µg/mL post-modification) .
  • CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability (t₁/₂: <30 min indicates rapid clearance) .
    Experimental Tools :
  • LogD (pH 7.4) measurement via shake-flask method .
  • PAMPA assay for passive permeability prediction .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Root-Cause Analysis Framework :

Purity Verification : Re-analyze conflicting compounds via HPLC (>98% purity required) .

Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) .

Epistatic Effects : Evaluate synergy/antagonism in combination therapies (e.g., with cisplatin) .
Case Study :

  • A 4-fluorophenyl analog showed conflicting cytotoxicity (IC₅₀: 10 µM vs. 50 µM) due to differences in cell line genetic backgrounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.